Enantiomeric Purity Required for Pharmacological Activity: (R)-Pemoline is the Active Enantiomer
The (R)-enantiomer of pemoline is the pharmacologically active form responsible for CNS stimulation, while the (S)-enantiomer is considered inactive [1]. Racemic pemoline contains 50% of the inactive enantiomer, which contributes to variable potency and off-target effects. The chemoenzymatic synthesis of (R)-pemoline achieves enantiomeric excesses of >99% after two recrystallizations, compared with the 0% ee of the racemate [1].
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >99% ee (after two recrystallizations from ethanol) |
| Comparator Or Baseline | Racemic pemoline: 0% ee; (S)-pemoline: not active |
| Quantified Difference | Near-complete enantiopurity vs. racemic mixture |
| Conditions | Chiral HPLC analysis; synthesis from methyl (R)-(–)-mandelate and guanidine hydrochloride |
Why This Matters
Procurement of enantiopure (R)-pemoline ensures that the observed pharmacological effect is attributable solely to the active enantiomer, eliminating the confounding influence of the inactive (S)-isomer present in racemic material.
- [1] M. Rachwalski, N. Vermue, F. P. J. T. Rutjes, Chemoenzymatic Preparation of Enantiomerically Enriched (R)-(–)-Mandelic Acid Derivatives: Application in the Synthesis of the Active Agent Pemoline, Eur. J. Org. Chem. 2017, 2017, 2718–2723. https://doi.org/10.1002/ejoc.201700161 View Source
